molecular formula C14H11ClO4 B11480122 (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one

(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one

Cat. No.: B11480122
M. Wt: 278.69 g/mol
InChI Key: PQKCJNCEYJTPAS-GOALFRKDSA-N
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Description

(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4210~2,4~]nonan-5-one is a complex organic compound characterized by its unique tricyclic structure and the presence of a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the chlorobenzoyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of functional groups such as the chlorobenzoyl group through reactions like Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may confer specific pharmacological properties that could be beneficial in treating certain diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure with a fluorobenzoyl group instead of a chlorobenzoyl group.

    (1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.

Uniqueness

The uniqueness of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one lies in its specific substitution pattern and the presence of the chlorobenzoyl group. This confers distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one

InChI

InChI=1S/C14H11ClO4/c15-7-3-1-6(2-4-7)12(16)10-9-8-5-18-14(19-8)13(17)11(9)10/h1-4,8-11,14H,5H2/t8-,9+,10?,11+,14-/m1/s1

InChI Key

PQKCJNCEYJTPAS-GOALFRKDSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](C3C(=O)C4=CC=C(C=C4)Cl)C(=O)[C@H](O1)O2

Canonical SMILES

C1C2C3C(C3C(=O)C4=CC=C(C=C4)Cl)C(=O)C(O1)O2

Origin of Product

United States

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